

# Molecular Structure and Proton Environments

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## Compound of Interest

Compound Name: Ethyl 2-bromoisobutyrate

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**Ethyl 2-bromoisobutyrate** ( $C_6H_{11}BrO_2$ ) possesses three distinct sets of non-equivalent protons, which give rise to three unique signals in its  $^1H$  NMR spectrum. Understanding these environments is key to interpreting the spectrum.

- Protons (a): The six protons of the two equivalent methyl groups attached to the quaternary carbon.
- Protons (b): The two protons of the methylene group ( $-CH_2-$ ) in the ethyl ester moiety.
- Protons (c): The three protons of the terminal methyl group ( $-CH_3$ ) in the ethyl ester moiety.

## Quantitative $^1H$ NMR Data

The  $^1H$  NMR spectrum of **ethyl 2-bromoisobutyrate** is characterized by a singlet, a quartet, and a triplet, each corresponding to one of the proton environments. The following table summarizes the key quantitative data for the spectrum, typically recorded in deuterated chloroform ( $CDCl_3$ ).

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]	Integration (Relative No. of Protons)	Multiplicity (Splitting Pattern)	Coupling Constant (J) [Hz]
(a) $-C(CH_3)_2Br$	~1.95	6H	Singlet (s)	N/A
(b) $-OCH_2CH_3$	~4.22	2H	Quartet (q)	~7.1
(c) $-OCH_2CH_3$	~1.29	3H	Triplet (t)	~7.1

## Interpretation of the Spectrum

- Singlet at ~1.95 ppm (6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the carbon bearing the bromine atom. As there are no adjacent protons, the signal is not split and appears as a singlet.
- Quartet at ~4.22 ppm (2H): This downfield signal is assigned to the two methylene protons of the ethyl group. The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three neighboring protons of the adjacent methyl group ( $n+1 = 3+1 = 4$  peaks).<sup>[1][2]</sup>
- Triplet at ~1.29 ppm (3H): This upfield signal represents the three protons of the terminal methyl group of the ethyl ester. It is split into a triplet by the two neighboring protons of the adjacent methylene group ( $n+1 = 2+1 = 3$  peaks).<sup>[1][2]</sup>

## Experimental Protocol for <sup>1</sup>H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality <sup>1</sup>H NMR spectrum of **ethyl 2-bromoisobutyrate**.

### 4.1 Sample Preparation<sup>[3][4][5][6][7]</sup>

- Sample Quantity: Accurately weigh approximately 5-20 mg of pure **ethyl 2-bromoisobutyrate**.
- Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL), as it is a versatile solvent and its residual proton peak at 7.26 ppm can be used for spectral calibration.<sup>[3][5]</sup>
- Dissolution: Dissolve the sample in the deuterated solvent within a clean, dry vial.
- Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution to remove any particulate matter. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, standard 5 mm NMR tube.<sup>[4][6]</sup>

- **Sample Volume:** Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.<sup>[6][7]</sup>
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

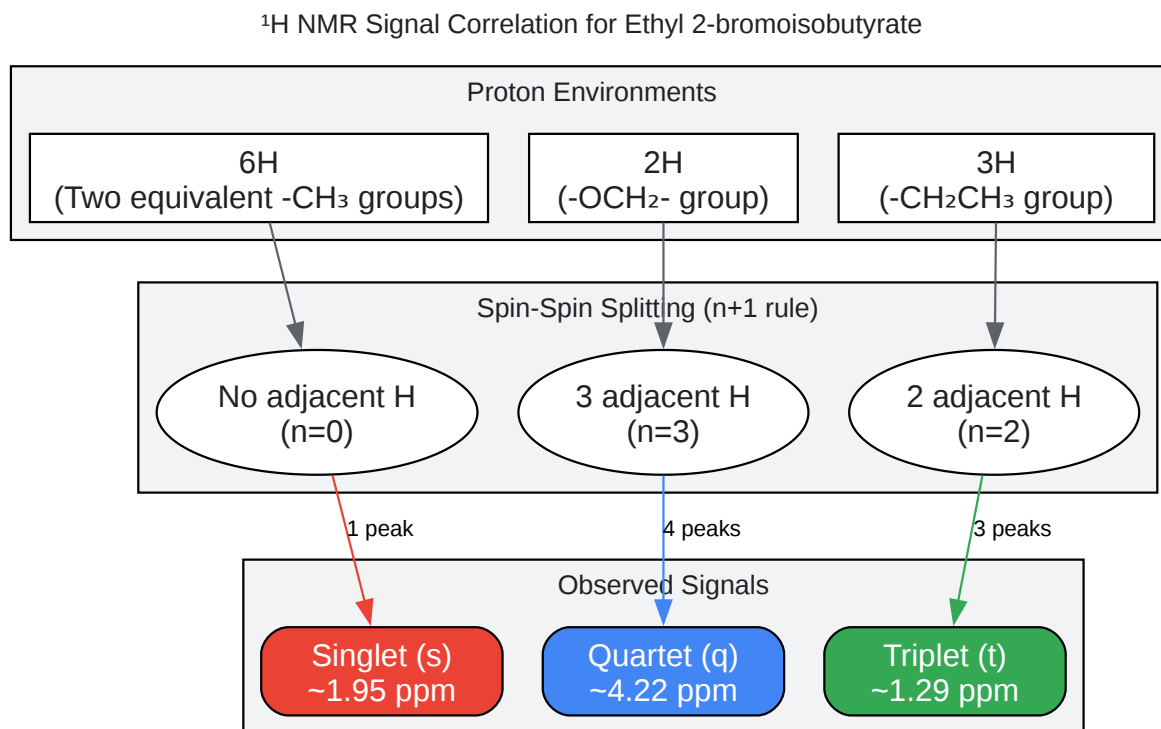
#### 4.2 Instrument Setup and Data Acquisition

- **Spectrometer:** The spectrum is acquired on a standard FT-NMR spectrometer (e.g., 300 MHz or higher).
- **Locking and Shimming:** The instrument's field frequency is locked onto the deuterium signal of the solvent ( $\text{CDCl}_3$ ). The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
- **Acquisition Parameters:**
  - **Pulse Angle:** A standard 30-45° pulse angle is typically used.
  - **Acquisition Time:** ~2-4 seconds.
  - **Relaxation Delay:** ~1-2 seconds.
  - **Number of Scans:** 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- **Referencing:** The chemical shifts are referenced internally to the residual  $\text{CHCl}_3$  signal at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.

## Visualizations

The following diagrams illustrate the molecular structure and the logical relationships within the  $^1\text{H}$  NMR spectrum of **ethyl 2-bromoisobutyrate**.

Caption: Molecular structure of **ethyl 2-bromoisobutyrate** with proton environments labeled.



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Caption: Logical workflow from proton environment to the observed <sup>1</sup>H NMR signal.

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